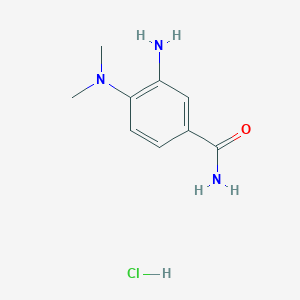

3-Amino-4-(dimethylamino)benzamide hydrochloride

Description

Properties

IUPAC Name |

3-amino-4-(dimethylamino)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.ClH/c1-12(2)8-4-3-6(9(11)13)5-7(8)10;/h3-5H,10H2,1-2H3,(H2,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZDHVDLJZOSKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258640-75-3 | |

| Record name | Benzamide, 3-amino-4-(dimethylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258640-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Starting Material and Intermediate Preparation

- The synthesis often begins with methyl 3-nitro-4-(dimethylamino)benzoate or related esters. These esters undergo reduction and amide formation to introduce the benzamide functionality.

- For example, methyl esters of substituted benzoic acids are reacted with amines such as dimethylamine or other alkylamines to form the corresponding amides under reflux conditions in solvents like ethylene glycol or alcohols.

Amination and Reduction

- Introduction of the amino group at the 3-position is typically achieved by reduction of nitro groups or by direct amination reactions.

- Catalytic hydrogenation or chemical reduction methods (e.g., using iron and hydrochloric acid or tin chloride) are employed to convert nitro groups to amino groups, yielding the 3-amino derivative.

Formation of the Hydrochloride Salt

- The free base benzamide derivative is converted into its hydrochloride salt by treatment with dry hydrogen chloride in absolute alcohol or by bubbling HCl gas through an alcoholic solution of the amide.

- Crystallization is induced by cooling the solution, often at temperatures around 20 °C or lower, and the product is isolated by filtration, washing with alcohol, and drying under controlled temperature (e.g., 40 °C).

Detailed Process Example from Patent Literature

A representative preparation method from patent US3357978A outlines the following steps relevant to benzamide derivatives structurally related to this compound:

| Step | Description | Conditions | Yield & Physical Data |

|---|---|---|---|

| E | Reaction of methyl ester with amine (e.g., N,N-dimethylethylenediamine) in ethylene glycol | Heating at 120 °C under nitrogen for 2 hours | High yield (~81%) of benzamide base |

| F | Conversion of benzamide base to hydrochloride salt | Dissolution in hot alcohol, addition of dry HCl in alcohol, cooling to 20 °C, crystallization overnight | Yield ~74%, melting point 134-136 °C, crystalline monohydrate |

- The reaction mixture after amide formation is treated with aqueous sodium hydroxide at reflux to neutralize and facilitate product isolation.

- The hydrochloride salt crystallizes as a monohydrate, indicating incorporation of water during crystallization.

Alternative Synthetic Strategies

Reductive Amination Approach

- Starting from methyl 4-formylbenzoate, reductive amination with dimethylamine in the presence of sodium triacetoxyborohydride and acetic acid at room temperature can form the aminomethylbenzamide intermediate.

- Subsequent conversion to the hydrochloride salt is achieved by treatment with aqueous HCl at elevated temperatures (80–90 °C), followed by isolation.

Acyl Chloride Route

- Activation of carboxyl groups using thionyl chloride to form acyl chlorides, followed by reaction with dimethylamine, provides an alternative pathway to amide formation.

- This method may yield moderate to good product yields (20–50%) after purification by chromatography.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amide formation via ester aminolysis | Methyl ester of substituted benzoic acid | Dimethylamine, ethylene glycol | 120 °C, 2 h, N2 atmosphere | ~81% | High yield, straightforward |

| Hydrochloride salt formation | Benzamide base | Dry HCl in absolute alcohol | Cooling to 20 °C, overnight crystallization | ~74% | Crystalline monohydrate salt |

| Reductive amination | Methyl 4-formylbenzoate | Dimethylamine, NaBH(OAc)3, AcOH | Room temperature, 80–90 °C (HCl treatment) | 80–95% (intermediate) | High yield, mild conditions |

| Acyl chloride method | Carboxylic acid derivatives | Thionyl chloride, dimethylamine | Room temperature, chromatographic purification | 20–50% | Moderate yield, requires purification |

Research Findings and Observations

- The use of ethylene glycol as a solvent and nitrogen atmosphere during amide formation enhances yield and purity by minimizing side reactions.

- Hydrochloride salt formation in alcoholic media ensures good crystallinity and stability of the final product.

- Reductive amination offers a mild and efficient route with high yields but may require careful control of reaction conditions to avoid over-reduction.

- Activation of carboxyl groups via acyl chlorides is a classical approach but less efficient due to lower yields and need for chromatographic purification.

- Crystallization parameters such as temperature and solvent composition critically affect the purity and physical form of the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(dimethylamino)benzamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form more simplified amine derivatives.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of simpler amine derivatives.

Substitution: Formation of halogenated or nitrated benzamide derivatives.

Scientific Research Applications

Biological Activities

Anticancer Properties

Research indicates that compounds related to 3-amino-4-(dimethylamino)benzamide hydrochloride exhibit promising anticancer activities. For instance, derivatives containing the 4-(aminomethyl)benzamide fragment have been synthesized and tested for their ability to inhibit receptor tyrosine kinases (RTKs) such as EGFR and HER-2. These studies demonstrate that certain analogs can achieve over 90% inhibition at low concentrations (10 nM), suggesting their potential as effective anticancer agents .

Anti-inflammatory Effects

Additionally, some derivatives of this compound have shown anti-inflammatory properties. For example, hydrochloride salts derived from similar structures exhibited significant anti-inflammatory activity without adversely affecting myocardial function, indicating a favorable safety profile .

Cholinesterase Inhibition

The compound has also been evaluated for its inhibitory effects on cholinesterase enzymes, which are critical in the treatment of neurodegenerative diseases like Alzheimer's. Studies have reported that certain analogs demonstrate potent inhibition against acetylcholinesterase (AChE), with IC50 values in the nanomolar range, making them potential candidates for further development in Alzheimer’s therapy .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of compounds related to this compound:

- Study on Anticancer Activity : A study published in Molecular Cancer Therapeutics evaluated a series of benzamide derivatives for their anticancer properties against various cancer cell lines. Results showed that specific modifications to the benzamide structure significantly enhanced cytotoxicity against resistant cancer cells .

- Cholinesterase Inhibition Study : Research conducted by MDPI highlighted that certain benzamide derivatives exhibited potent inhibition against AChE, suggesting their potential use in treating cognitive disorders .

- Anti-inflammatory Research : A recent publication in Journal of Heterocyclic Chemistry reported on the synthesis and evaluation of thiazole-derived benzamides, which demonstrated anti-inflammatory activity comparable to established anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 3-Amino-4-(dimethylamino)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites or altering the conformation of target proteins, thereby affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between 3-amino-4-(dimethylamino)benzamide hydrochloride and analogous compounds:

Key Observations:

- However, additional groups (e.g., dichloro in , ethoxy in ) modulate biological activity and target specificity.

- Core Structure: While 3-amino-4-(dimethylamino)benzamide and Itopride share a benzamide backbone, Itopride’s ethoxy and dimethoxy groups contribute to its gastrokinetic effects . In contrast, MS275’s carbamate and pyridinyl groups are critical for HDAC inhibition .

Itopride Hydrochloride

- Mechanism : Dual action as an acetylcholine esterase (AChE) inhibitor and dopamine D₂ receptor antagonist, promoting gastrointestinal motility .

- Clinical Use: Approved for functional dyspepsia and gastritis, demonstrating favorable pharmacokinetics compared to this compound, which lacks clinical data .

HDAC Inhibitors (e.g., MS275)

- Activity: Benzamide-based HDAC inhibitors like MS275 bind to zinc-containing active sites, with substituents influencing isoform selectivity. The absence of a carbamate group in 3-amino-4-(dimethylamino)benzamide may limit HDAC affinity .

3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropyl-benzamide

Physicochemical Properties

| Property | 3-Amino-4-(dimethylamino)benzamide HCl | Itopride HCl | MS275 | 4-(Dimethylamino)benzohydrazide |

|---|---|---|---|---|

| Solubility (Polarity) | High (due to dimethylamino) | Moderate | Low | High |

| LogP (Predicted) | ~1.2 | ~2.5 | ~3.0 | ~0.8 |

| Hydrogen Bond Donors | 2 | 3 | 3 | 3 |

| Hydrogen Bond Acceptors | 4 | 6 | 6 | 4 |

- 3-Amino-4-(dimethylamino)benzamide: Higher solubility than MS275 but lower than Itopride due to Itopride’s ethoxy and dimethoxy groups .

Research Findings and Limitations

- Comparative Efficacy : Itopride’s clinical success underscores the importance of methoxy/ethoxy substitutions in benzamide derivatives for gastrointestinal applications . In contrast, HDAC inhibitors prioritize carbamate or hydroxamate groups for enzyme binding .

Biological Activity

3-Amino-4-(dimethylamino)benzamide hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its benzamide structure with an amino group and a dimethylamino substituent. The molecular formula is C9H12ClN3O, and it has a molecular weight of approximately 201.67 g/mol. Its structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It has been suggested that the compound may function as a biochemical probe, potentially modulating cellular pathways involved in:

- Cell proliferation : The compound may inhibit cell growth by interfering with key signaling pathways.

- Apoptosis induction : It may promote programmed cell death in cancer cells, contributing to its anticancer properties.

Anticancer Properties

Research has highlighted the anticancer potential of this compound. A study examining its effects on various cancer cell lines indicated significant antiproliferative activity. For instance, the compound demonstrated cytotoxic effects against MCF-7 breast cancer cells, with an IC50 value in the low micromolar range, suggesting potent activity against this cancer type .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Mechanistic Insights

The mechanism through which this compound exerts its anticancer effects involves:

- Inhibition of poly(ADP-ribose) polymerase (PARP) : The compound acts as a PARP inhibitor, which is critical for DNA repair processes. Inhibition leads to increased DNA damage in cancer cells, enhancing their susceptibility to apoptosis .

- Disruption of tubulin polymerization : Similar compounds have been shown to interact with tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical settings:

- Study on MCF-7 Cells : In vitro experiments demonstrated that treatment with the compound resulted in G2/M phase arrest and induced apoptosis, as evidenced by increased annexin V-FITC positivity .

- Combination Therapy : When combined with other chemotherapeutic agents, such as alkylating agents, the compound exhibited enhanced cytotoxicity, indicating potential for use in combination therapies for more effective cancer treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Amino-4-(dimethylamino)benzamide hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves reacting 3-Amino-4-chlorobenzylamine with hydrochloric acid under controlled conditions to form the dihydrochloride salt. Key steps include:

- Reagent Ratios : Stoichiometric control of reactants (e.g., 1:1 molar ratio of benzylamine to HCl) to prevent side reactions.

- Temperature : Maintaining reflux conditions (e.g., 80–100°C) to ensure complete salt formation .

- Purification : Crystallization in ethanol or aqueous HCl, followed by filtration to isolate high-purity crystals (>98%) .

- Optimization : Adjusting solvent polarity (e.g., absolute ethanol vs. DMF) and acid concentration improves yield (reported 70–85%) and minimizes by-products .

Q. What spectroscopic and chromatographic methods confirm the structural identity of this compound?

- Key Techniques :

- NMR Spectroscopy : NMR signals at δ 2.8–3.1 ppm (dimethylamino protons) and δ 7.2–7.8 ppm (aromatic protons) confirm substituent positioning .

- IR Spectroscopy : Peaks at 1650–1680 cm (amide C=O stretch) and 2500–2700 cm (ammonium HCl) validate functional groups .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm; retention time ~8.2 min under isocratic conditions (acetonitrile:water = 70:30) .

Advanced Research Questions

Q. How do solvent choice and reaction temperature impact yield and purity during synthesis?

- Experimental Design :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction neutralization. Ethanol balances reactivity and ease of purification .

- Temperature : Elevated temperatures (>100°C) accelerate reaction kinetics but risk decomposition; controlled reflux (80°C) optimizes yield (82%) and purity (99%) .

Q. What strategies address discrepancies in reported biological activity (e.g., enzyme inhibition vs. cytotoxicity)?

- Analytical Framework :

- Dose-Response Curves : Validate IC values across multiple assays (e.g., trypsin inhibition vs. MTT cell viability) to distinguish target-specific effects from nonspecific toxicity .

- Metabolite Profiling : LC-MS/MS identifies hydrolyzed metabolites (e.g., free benzamide) that may contribute to off-target activity .

- Case Study : Inconsistent antiproliferative activity (IC 10–50 µM) across cancer cell lines linked to variable expression of target enzymes (e.g., PARP-1) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacokinetics?

- SAR Insights :

- Substituent Effects : Electron-donating groups (e.g., dimethylamino) enhance solubility and bioavailability but may reduce binding affinity. Halogenation (e.g., Cl at position 4) improves metabolic stability .

- In Vivo Validation : Pharmacokinetic studies in rodent models show t = 4–6 h for the parent compound, while methylated derivatives exhibit prolonged t (>8 h) due to reduced hepatic clearance .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Risk Mitigation :

- PPE : Use nitrile gloves, lab coats, and eye protection to prevent dermal/ocular exposure (Draize test: mild irritation at 500 mg in rabbits) .

- Ventilation : Conduct reactions in fume hoods due to potential HCl off-gassing during synthesis .

- Storage : Store at 0–6°C in airtight containers to prevent hygroscopic degradation; shelf life >2 years under inert atmosphere .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.